Ro 26-4550 trifluoroacetate

Catalog No.
S541624
CAS No.
193744-04-6
M.F
C26H30N4O3
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 26-4550 trifluoroacetate

CAS Number

193744-04-6

Product Name

Ro 26-4550 trifluoroacetate

IUPAC Name

methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C26H30N4O3/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31)/t22-,23+/m1/s1

InChI Key

MRNGXYMKYHNMLV-PKTZIBPZSA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O

solubility

Soluble in DMSO

Synonyms

Ro26-4550; Ro 26-4550; Ro-26-4550.

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N

The exact mass of the compound Ro 26-4550 trifluoroacetate is 446.2318 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In Vitro Studies: Understanding the Mechanism of Action

Research has primarily focused on the in vitro (in laboratory conditions) effects of Ro 26-4550 trifluoroacetate. Studies have shown that it acts as a competitive reversible inhibitor of IL-2 binding to its receptor []. This means it competes with IL-2 for the binding site on the receptor, effectively blocking the interaction between the two molecules.

Further investigations revealed that Ro 26-4550 trifluoroacetate likely binds to a specific region on IL-2 involved in receptor interaction []. This suggests that the compound disrupts the communication pathway initiated by IL-2 binding.

Ro 26-4550 trifluoroacetate is a chemical compound recognized for its role as a competitive reversible inhibitor of interleukin-2 binding to its receptor. Interleukin-2 is a crucial cytokine involved in the proliferation and differentiation of T cells, which are essential components of the immune system. The compound's chemical formula is C28H31F3N4O5C_{28}H_{31}F_{3}N_{4}O_{5}, and it is characterized by the presence of trifluoroacetate, which contributes to its unique properties. The inhibition mechanism involves competing with interleukin-2 for binding to its receptor, thereby disrupting the interleukin-2/interleukin-2 receptor interaction .

Research suggests that Ro 26-4550 trifluoroacetate acts as a competitive inhibitor of IL-2 binding to its receptor []. This means it competes with IL-2 for the binding site on the receptor, potentially affecting T-cell activation [].

Information regarding the safety hazards of Ro 26-4550 trifluoroacetate is not available in scientific publications.

Please Note:

  • Ro 26-4550 trifluoroacetate is no longer commercially available [].
  • This analysis is based on publicly available scientific research and may not be comprehensive.

The synthesis of Ro 26-4550 trifluoroacetate typically involves multi-step organic synthesis techniques tailored to construct the complex molecular structure. While specific synthetic routes are not extensively documented in public literature, similar compounds often utilize strategies such as:

  • Functional Group Modification: Introducing trifluoroacetate groups through esterification reactions.
  • Coupling Reactions: Employing coupling agents to form amide bonds between different molecular fragments.
  • Purification Techniques: Utilizing chromatography methods to isolate and purify the final product from reaction mixtures.

These methods emphasize the importance of careful control over reaction conditions to achieve high yields and purity .

Ro 26-4550 trifluoroacetate has potential applications in immunology and pharmacology due to its ability to modulate T cell responses. Its primary application is in research settings aimed at understanding T cell biology and developing therapies for conditions characterized by excessive immune activation. Additionally, it may serve as a lead compound for designing orally active small molecules that could replace traditional antibody therapies targeting interleukin-2 receptors .

Studies investigating the interactions of Ro 26-4550 trifluoroacetate with interleukin-2 have revealed insights into how small molecules can disrupt protein-protein interactions. The X-ray crystallography analysis indicates that binding occurs at a "hot spot" on the interleukin-2 surface, suggesting that this region can accommodate small molecules despite being traditionally viewed as flat and featureless . These findings highlight the adaptive nature of protein surfaces and open avenues for developing novel inhibitors targeting similar interactions.

Several compounds exhibit similar biological activities or structural characteristics to Ro 26-4550 trifluoroacetate. Below is a comparison with notable examples:

Compound NameMechanism of ActionUnique Features
PentostatinInhibits adenosine deaminasePotent transition state inhibitor
CladribineInhibits adenosine deaminaseUsed in treating hairy cell leukemia
DaclizumabMonoclonal antibody against interleukin-2 receptorTargets specific receptor subunits
BasiliximabMonoclonal antibody against interleukin-2 receptorUsed for immunosuppression in kidney transplantation

Ro 26-4550 trifluoroacetate is unique among these compounds due to its small molecule nature and competitive inhibition mechanism, which may allow for oral administration compared to traditional monoclonal antibodies that require parenteral delivery .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

446.23179083 g/mol

Monoisotopic Mass

446.23179083 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Kim D, Ryu HG, Ahn KH. Recent development of two-photon fluorescent probes for bioimaging. Org Biomol Chem. 2014 Jul 14;12(26):4550-66. doi: 10.1039/c4ob00431k. Review. PubMed PMID: 24838728.

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